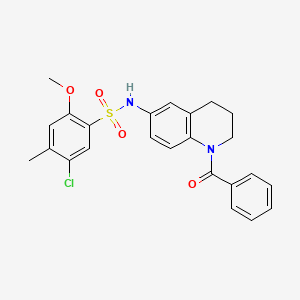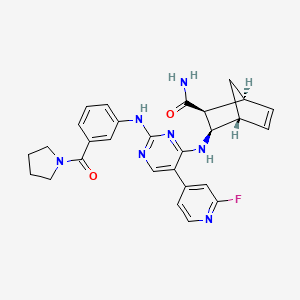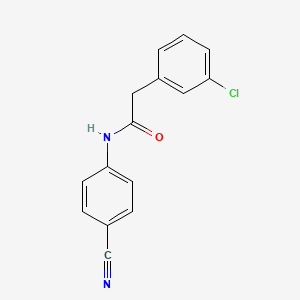![molecular formula C13H14F3N3O2 B10857225 10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid](/img/structure/B10857225.png)
10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JBSNF-000028 (trifluoroacetic acid salt) is a potent and orally active inhibitor of nicotinamide N-methyltransferase. This enzyme plays a crucial role in the methylation of nicotinamide, a component of the vitamin B3 family. The compound has shown significant potential in the treatment of metabolic disorders, particularly in improving glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JBSNF-000028 involves a series of steps, starting with the formation of a tricyclic core structure. This core is then modified through various chemical reactions to achieve the desired inhibitory properties. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of JBSNF-000028 follows a similar synthetic route but on a larger scale. The process involves the use of high-throughput screening to identify the most efficient synthesis pathway. The compound is then produced in bulk using automated reactors and purification systems to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
JBSNF-000028 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various derivatives of JBSNF-000028, each with unique properties that can be further explored for different applications .
Scientific Research Applications
JBSNF-000028 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of nicotinamide N-methyltransferase and its effects on metabolic pathways.
Biology: Helps in understanding the role of nicotinamide N-methyltransferase in cellular processes and disease states.
Medicine: Potential therapeutic agent for metabolic disorders, including diabetes and obesity.
Industry: Used in the development of new drugs targeting metabolic pathways
Mechanism of Action
JBSNF-000028 exerts its effects by specifically inhibiting nicotinamide N-methyltransferase. The compound binds to the nicotinamide binding site, inserting itself beneath a hairpin structure and forming stacking interactions between tyrosine-204 and leucine-164. This inhibition reduces the levels of 1-methylnicotinamide, a metabolite associated with various metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
JBSNF-000028 hydrochloride: Another form of the compound with similar inhibitory properties.
Other nicotinamide N-methyltransferase inhibitors: Various other inhibitors with different core structures and inhibitory profiles.
Uniqueness
JBSNF-000028 stands out due to its high potency and specificity for nicotinamide N-methyltransferase. Its unique binding mechanism and ability to improve glucose and lipid metabolism make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C13H14F3N3O2 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13N3.C2HF3O2/c1-13-7-9-4-2-3-8-5-6-14(10(8)9)11(13)12;3-2(4,5)1(6)7/h2-4,12H,5-7H2,1H3;(H,6,7) |
InChI Key |
WLCIAJGSNKEYTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC3=C2N(C1=N)CC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


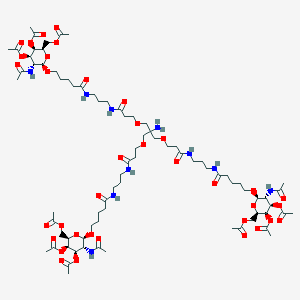
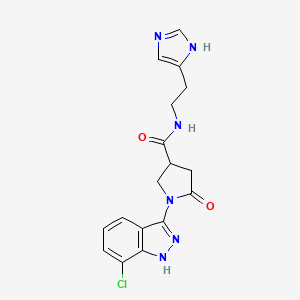
![3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B10857174.png)
![1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]](/img/structure/B10857175.png)
![6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid](/img/structure/B10857194.png)
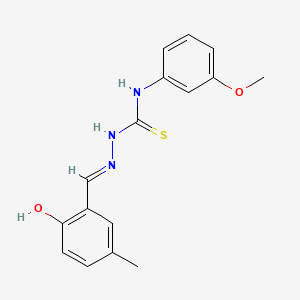
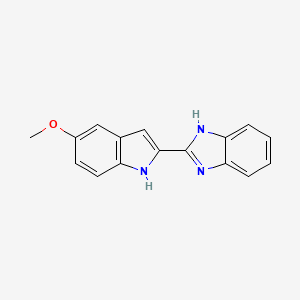
![7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)

